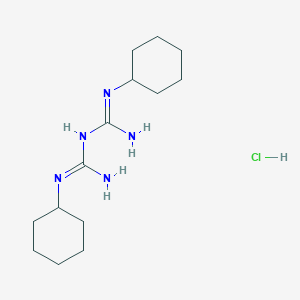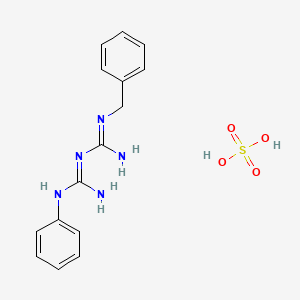![molecular formula C14H32ClN5 B8045768 dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045768.png)
dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an organophosphate oxoanion that is the dianion of alpha-D-mannose 1-phosphate . This compound plays a significant role in various biochemical processes and is a key intermediate in the metabolism of carbohydrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of alpha-D-mannose 1-phosphate typically involves the phosphorylation of mannose. One common method is the reaction of mannose with phosphoric acid under controlled conditions to yield the phosphate ester. The reaction is usually carried out in an aqueous medium with the pH carefully adjusted to optimize the yield.
Industrial Production Methods
In industrial settings, the production of alpha-D-mannose 1-phosphate can be scaled up using similar phosphorylation reactions. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistency and high yield. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-mannose 1-phosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannose acids, while reduction can produce mannose alcohols.
Applications De Recherche Scientifique
Alpha-D-mannose 1-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It plays a crucial role in the study of carbohydrate metabolism and enzyme functions.
Medicine: Research into its role in metabolic pathways can lead to insights into various diseases, including metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of alpha-D-mannose 1-phosphate involves its role as an intermediate in the glycolysis and gluconeogenesis pathways. It is phosphorylated by specific kinases to form mannose-6-phosphate, which then enters various metabolic pathways. The molecular targets include enzymes such as phosphomannose isomerase and phosphomannomutase, which are crucial for its conversion and utilization in the cell.
Comparaison Avec Des Composés Similaires
Alpha-D-mannose 1-phosphate can be compared with other similar compounds such as:
Glucose 1-phosphate: Both are phosphorylated sugars but differ in their specific roles and pathways in metabolism.
Fructose 1-phosphate: Another phosphorylated sugar with distinct metabolic functions.
Galactose 1-phosphate: Similar in structure but involved in different metabolic pathways.
The uniqueness of alpha-D-mannose 1-phosphate lies in its specific role in mannose metabolism and its importance in the synthesis of glycoproteins and glycolipids.
Propriétés
IUPAC Name |
dibutyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N5.ClH/c1-4-7-10-17-13(15)18-14(16)19(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3,(H4,15,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVPEKPEYWOHOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)[NH+](CCCC)CCCC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN=C(N)N=C(N)[NH+](CCCC)CCCC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![butyl-[N'-(N'-butylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045757.png)





